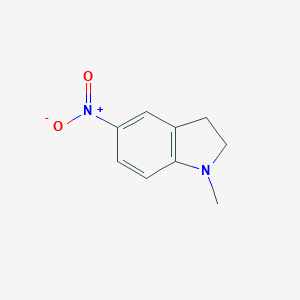
1-甲基-5-硝基吲哚
概述
描述
1-Methyl-5-nitroindoline is a compound with the molecular formula C9H10N2O2 . It has a molecular weight of 178.19 g/mol . The IUPAC name for this compound is 1-methyl-5-nitro-2,3-dihydroindole .
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-nitroindoline includes a total of 24 bonds; 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 tertiary amine (aromatic), and 1 nitro group .Physical And Chemical Properties Analysis
1-Methyl-5-nitroindoline has a molecular weight of 178.19 g/mol, an XLogP3-AA of 1.9, and a topological polar surface area of 49.1 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .科学研究应用
Probing Structural Changes in Liquid Water
The molecule 1-Methyl-5-nitroindoline (MNI) has been used as a probe to detect the change of structure in liquid water by varying temperature . The relationship of the peak wavenumber of the first absorption band of this probe with temperature shows a minimum at 43°C, indicating a change of structure in the liquid water at ambient pressure . This makes MNI a suitable molecular probe for studying structural changes in liquid water.
Solvatochromic Dependence
MNI does not change its structure when varying the temperature of liquid water, in which it is dissolved . Its solvatochromic dependence against solvent dipolarity (SdP) and solvent polarizability (SP) allows it to be proposed as a suitable molecular probe to determine whether structural changes occur in the liquid water when changing temperature .
Research Chemical
1-Methyl-5-nitroindoline is also used as a research chemical . It’s available for purchase from various scientific supply companies, indicating its use in various laboratory settings for research purposes .
Preparation of Acetylated Glucosylamines
5-Nitroindoline, a related compound, has been used to prepare acetylated glucosylamines using the Suvorov procedure . Although this specific application doesn’t involve 1-Methyl-5-nitroindoline, it suggests potential uses for nitroindoline derivatives in the synthesis of other compounds .
作用机制
Target of Action
The primary target of 1-Methyl-5-nitroindoline (MNI) is the structure of liquid water .
Mode of Action
MNI interacts with its target, liquid water, by detecting changes in the water’s structure as temperature varies . Its solvatochromic dependence against solvent dipolarity (SdP) and solvent polarizability (SP) allows it to determine whether structural changes occur in the liquid water when changing temperature .
Result of Action
The result of MNI’s action is the detection of a change in the structure of liquid water at varying temperatures . The relationship of the peak wavenumber of the first absorption band of this probe with temperature clearly shows a minimum at 43 °C that indicates a change of structure in the liquid water at ambient pressure .
Action Environment
Environmental factors, specifically temperature, significantly influence the action, efficacy, and stability of MNI . The molecule is able to detect structural changes in liquid water across a temperature range of 35–45 °C .
属性
IUPAC Name |
1-methyl-5-nitro-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTWOKSFYDNPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171980 | |
| Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18711-25-6 | |
| Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



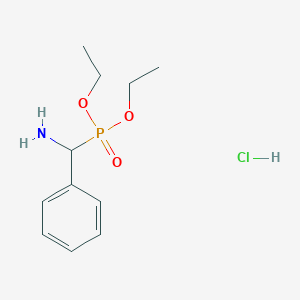
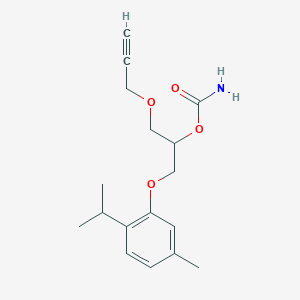
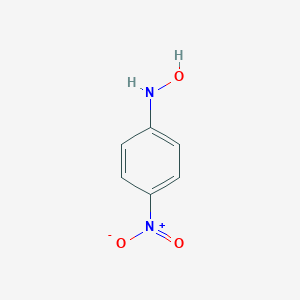

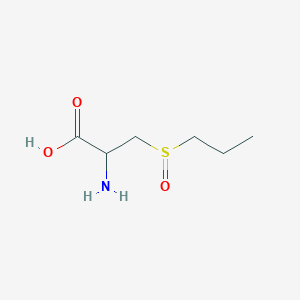
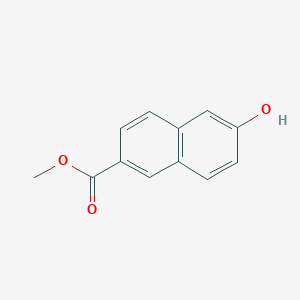
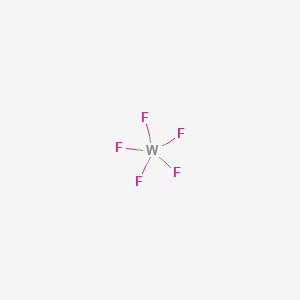
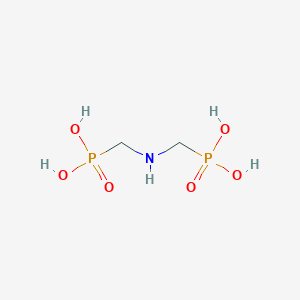
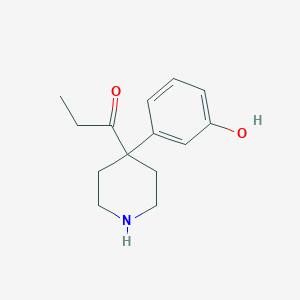
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)
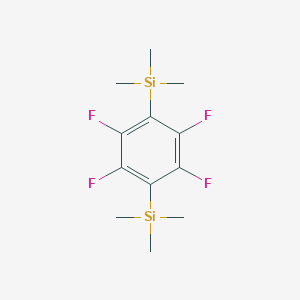
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)